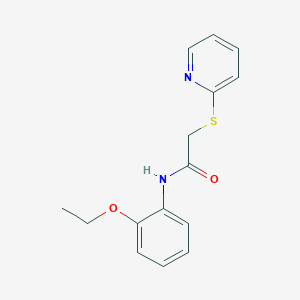
4-methyl-3-nitro-N-1,3,4-thiadiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of thiadiazole derivatives involves a range of reactions, including ring opening, nucleophilic substitution, and cyclization processes. For example, a study by Androsov and Neckers (2007) describes the ring opening of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole to produce a thioketene intermediate, which reacts with nucleophiles to form esters or amides, eventually leading to N-substituted indole-2-thiols or 2-alkoxy-substituted benzo[b]thiophenes through intermolecular cyclization (Androsov & Neckers, 2007).
Molecular Structure Analysis
Structural analyses of similar compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide, reveal complex molecular interactions and crystalline structures. For instance, Al-Hourani et al. (2016) characterized the crystal structure of a tetrazole derivative, demonstrating the importance of weak intermolecular hydrogen bonds in the molecular arrangement (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives can lead to various products depending on the reactants and conditions. Androsov (2008) reported on the base-induced transformation of 4-(2-chloro-5-nitrophenyl)-1,2,3-thiadiazole with secondary amines, resulting in 1,1-dialkylindolium-2-thiolates through ring-opening and intramolecular cyclization (Androsov, 2008).
Physical Properties Analysis
The study of physical properties, including sublimation, solubility, and distribution, provides insights into the behavior of thiadiazole derivatives in various environments. Ol’khovich et al. (2017) measured the saturated vapor pressure, solubility, and distribution coefficients of a bioactive thiadiazole derivative, offering valuable data for understanding its physicochemical properties (Ol’khovich et al., 2017).
Chemical Properties Analysis
The chemical properties of thiadiazole derivatives, such as reactivity and potential for forming hydrogen-bonded structures, are crucial for their application in various fields. Portilla et al. (2007) described the formation of hydrogen-bonded chains and sheets in certain benzamide derivatives, highlighting the role of hydrogen bonding in determining the structural and electronic properties of these compounds (Portilla et al., 2007).
Propriétés
IUPAC Name |
4-methyl-3-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c1-6-2-3-7(4-8(6)14(16)17)9(15)12-10-13-11-5-18-10/h2-5H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDKPOUEEVWBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=NN=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5678734.png)

![(1R*,5R*)-N,N-dimethyl-6-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5678757.png)
![5,6-dimethoxy-2-[2-(6-oxa-9-azaspiro[4.5]dec-9-yl)-2-oxoethyl]isoquinolin-1(2H)-one](/img/structure/B5678765.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5678785.png)
![1-[(5-chloro-3-ethyl-1-methyl-1H-pyrazol-4-yl)methyl]-4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5678788.png)

![5-(4-fluorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5678796.png)

![N-{rel-(3R,4S)-1-[2-(methylamino)-2-oxoethyl]-4-propyl-3-pyrrolidinyl}-2-(3-methyl-6-oxo-1(6H)-pyridazinyl)acetamide hydrochloride](/img/structure/B5678830.png)
![N-(5-{[({[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}amino)carbonyl]amino}-2-methoxyphenyl)propanamide](/img/structure/B5678832.png)
![5,8-dimethyl-2-({[1-(1-methyl-1H-pyrazol-4-yl)propyl]amino}methyl)quinolin-4-ol](/img/structure/B5678838.png)
![2-[(2E)-3-phenyl-2-propen-1-yl]-8-(propylsulfonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5678842.png)